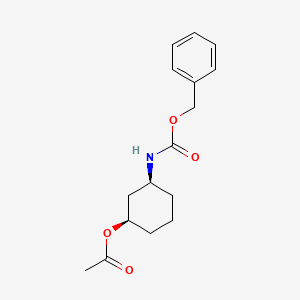

(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

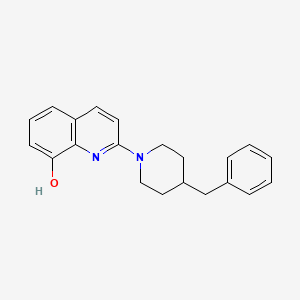

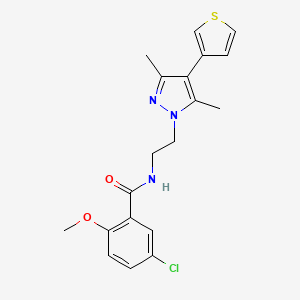

“(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate” is a chemical compound with the molecular formula C16H21NO4 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate and thiophenol in N,N-dimethyl-formamide at 20℃ for 0.5h in an inert atmosphere . The yield of this reaction is reported to be 91% .Molecular Structure Analysis

The molecular weight of “this compound” is 291.35 . The exact structure of this compound is not provided in the available resources.Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of “this compound” are not specified in the available resources .Applications De Recherche Scientifique

Novel σ1 Antagonists Designed for Tumor Therapy

(Nicole Kopp et al., 2020) synthesized aminoethyl substituted cyclohexane derivatives, including (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate, as potent σ1 receptor antagonists. The study highlights the synthesis of a wide set of derivatives and their potential in inhibiting the growth of aggressive human prostate tumor cell lines, indicating a promising avenue for tumor therapy.

Synthesis of Enantiomerically Pure Compounds

(Åsa Rosenquist Å et al., 1996) describes the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, using processes that may involve intermediates or methodologies applicable to the synthesis of this compound.

Chemoenzymatic Synthesis and Biological Activities

(Nicole Kopp et al., 2021) conducted a study on the chemoenzymatic synthesis of tetrahydropyran derivatives with high σ1 receptor affinity, which showcases the potential therapeutic applications of cyclohexane derivatives in cancer and pain management.

Model Studies on the Alkylation of Cyclohexylamine

(J. Mcauliffe et al., 1997) explored the alkylation of cyclohexylamine with a carbohydrate epoxide, providing insights into the synthesis of complex cyclohexyl derivatives, which could be relevant to the synthesis or modification of this compound.

Synthesis and Application in Organic Chemistry

(E. Larin et al., 2014) discussed the synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine and derivatives through stereoselective epoxidation, which might have parallels in synthesizing or understanding the reactivity of this compound.

Propriétés

IUPAC Name |

[(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONUIJYJMHZWAO-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)

![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)

![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)